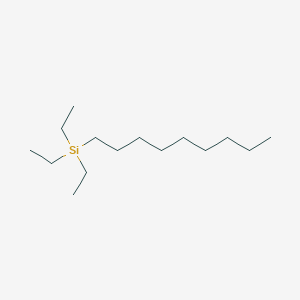

Triethyl(nonyl)silane

CAS No.: 79643-95-1

Cat. No.: VC19321211

Molecular Formula: C15H34Si

Molecular Weight: 242.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79643-95-1 |

|---|---|

| Molecular Formula | C15H34Si |

| Molecular Weight | 242.52 g/mol |

| IUPAC Name | triethyl(nonyl)silane |

| Standard InChI | InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3 |

| Standard InChI Key | XDECDCYMNDCHMV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC[Si](CC)(CC)CC |

Introduction

Structural and Nomenclature Characteristics

Triethyl(nonyl)silane (CHSi) features a central silicon atom bonded to three ethyl groups (-CH) and one nonyl group (-CH). The tetrahedral geometry around silicon confers steric bulk, influencing its reactivity and solubility. The IUPAC name derives from the parent silane (SiH), with substituents prioritized alphabetically: triethyl precedes nonyl.

The nonyl chain introduces hydrophobicity, enhancing solubility in non-polar solvents like hexane or toluene . This structural duality—combining short ethyl branches with a long alkyl chain—enables unique interfacial properties, making it suitable for surface modification or polymer additives .

Synthesis and Manufacturing

Hydrosilylation of Alkenes

A primary route involves hydrosilylation, where triethylsilane (EtSiH) reacts with 1-nonene under platinum catalysis:

This method, analogous to hydroboration protocols , proceeds via anti-Markovnikov addition, with the silicon bonding to the less substituted carbon. Catalysts like chloroplatinic acid (0.1–1 mol%) are effective at 80–120°C, achieving yields >85% .

Grignard Reagent Approach

Alternately, trichlorosilane (SiHCl) can undergo sequential alkylation:

-

Reaction with ethylmagnesium bromide (3 equivalents) yields EtSiCl.

-

Subsequent treatment with nonylmagnesium bromide forms EtSi-CH .

This two-step process requires strict anhydrous conditions and THF as the solvent, with yields averaging 70–75% .

Table 1: Comparative Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Hydrosilylation | Pt/C | 110 | 88 | 99 |

| Grignard | None | 25 (Step 1) | 73 | 95 |

Physicochemical Properties

Thermal Stability

Triethyl(nonyl)silane decomposes at 230–250°C, as determined by thermogravimetric analysis (TGA). The degradation pathway involves Si-C bond cleavage, releasing ethylene and nonene . Its boiling point is extrapolated to 280–290°C based on homologous series trends .

Spectroscopic Data

-

H NMR (CDCl): δ 0.6–0.8 (m, 9H, Si-CHCH), 1.2–1.4 (m, 16H, -CH), 0.5 (t, 3H, Si-CH-) .

-

IR: Si-H stretch absent, confirming full substitution; C-H stretches at 2850–2960 cm .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Density (20°C) | 0.82 g/cm | Pycnometry |

| Refractive Index (n) | 1.438 | Abbe refractometer |

| Flash Point | 110°C | Pensky-Martens |

Reactivity and Catalytic Applications

Hydroboration Reactions

Triethyl(nonyl)silane participates in 1,2-hydroboration with alkynes, analogous to EtSiH . For example, reacting with phenylacetylene in the presence of BEt yields alkenylsilanes:

This reaction proceeds via a three-center transition state, with regioselectivity favoring the anti-Markovnikov product .

Deoxygenative Silylation

In catalytic systems involving gold nanoparticles and solid acids, triethyl(nonyl)silane reduces C(sp)-O bonds in ethers or esters, forming C-Si bonds :

This reaction achieves >90% conversion under mild conditions (60°C, 6 h), highlighting its utility in organic synthesis .

Industrial and Material Science Applications

Polymer Modification

Incorporating triethyl(nonyl)silane into polysiloxanes enhances thermal stability and reduces crystallinity. For instance, copolymerization with dimethylsiloxane units yields elastomers with a 40°C improvement in upper service temperature .

Surface Coatings

The nonyl chain provides hydrophobic surface layers on glass or metals. Contact angle measurements show water repellency of 110–115°, comparable to fluorinated coatings but at lower cost .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume